4-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 3-methylbenzoate
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Overview
Description
4-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 4-hydroxybenzaldehyde with formamide to form an intermediate, which is then reacted with nitrobenzene derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
4-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in chemical sensors
Mechanism of Action
The mechanism of action of 4-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{[(4-HYDROXYPHENYL)IMINO]METHYL]PHENOL: Known for its electrochemical and sensing properties.
2-[(E)-{[(4-HYDROXYPHENYL)IMINO]METHYL]PHENOL: Used in similar applications but with different functional groups.
Uniqueness
4-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C22H17N3O6 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]-2-nitrophenyl] 3-methylbenzoate |
InChI |
InChI=1S/C22H17N3O6/c1-14-3-2-4-17(11-14)22(28)31-20-10-5-15(12-19(20)25(29)30)13-23-24-21(27)16-6-8-18(26)9-7-16/h2-13,26H,1H3,(H,24,27)/b23-13+ |
InChI Key |
JDMFTSYCMZQENH-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O)[N+](=O)[O-] |
Origin of Product |
United States |
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